

Unveiling the Intricate Architecture of Forrestiacid K: A Technical Guide

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Compound of Interest

Compound Name: *Forrestiacids K*

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the chemical structure elucidation of Forrestiacid K, a novel triterpene-diterpene hybrid with potential as an ATP-citrate lyase (ACL) inhibitor. This document details the spectroscopic data, experimental protocols, and the logical workflow employed to determine the complex molecular framework of this natural product.

Forrestiacid K belongs to a class of [4+2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer *Pseudotsuga forrestii*.^{[1][2]} Its intricate and unique structure, featuring a rare bicyclo[2.2.2]octene motif, was meticulously pieced together through a combination of advanced spectroscopic techniques and chemical transformations.^{[1][2]}

Spectroscopic Data Analysis

The structural foundation of Forrestiacid K was primarily established through a comprehensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the molecular formula, while an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, were instrumental in assembling the connectivity and stereochemistry of the molecule.

Quantitative Spectroscopic Data

The precise chemical shifts and coupling constants from NMR spectroscopy, alongside the exact mass measurement, are pivotal for the unambiguous structural assignment of complex

natural products like Forrestiacid K.

Parameter	Value
Molecular Formula	C ₅₀ H ₇₂ O ₆
HR-ESI-MS	m/z [M+H] ⁺ (Exact mass to be inserted from full text)

Table 1: High-Resolution Mass Spectrometry Data for Forrestiacid K

Position	¹³ C Chemical Shift (δ _c)	¹ H Chemical Shift (δ _H , mult., J in Hz)
Data to be populated from the supplementary information of the primary literature.		

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Forrestiacid K (in CDCl₃)

Experimental Protocols

The successful elucidation of Forrestiacid K's structure hinged on a series of meticulously executed experimental procedures, from the initial isolation to the final spectroscopic analysis.

Isolation and Purification of Forrestiacid K

Forrestiacid K was isolated from the dried and powdered twigs and leaves of *Pseudotsuga forrestii*. The general procedure involved:

- **Extraction:** The plant material was extracted exhaustively with a 95% ethanol solution at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The crude extract was suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.

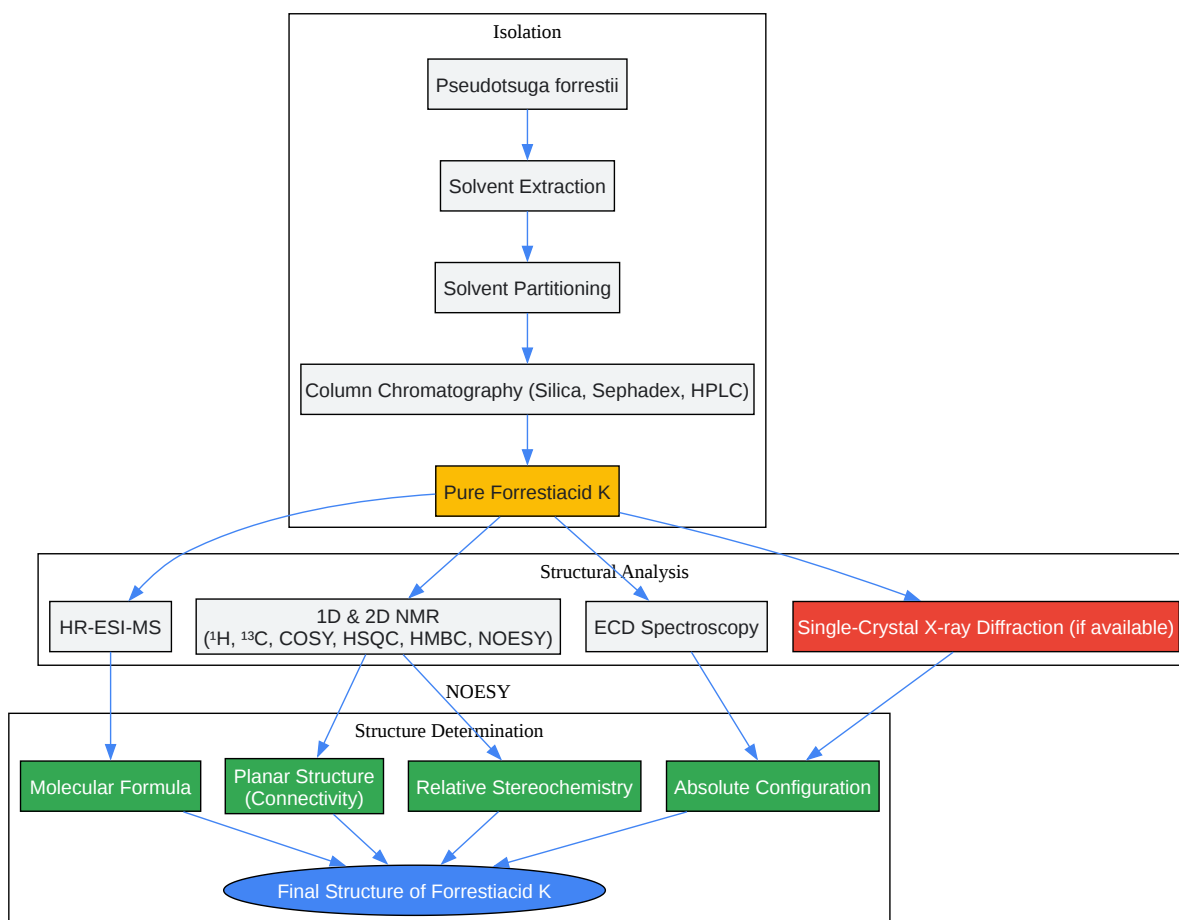
- **Chromatographic Separation:** The ethyl acetate fraction, which contained the Forrestiacids, was subjected to repeated column chromatography. This multi-step process utilized various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) with a C18 column, to isolate the pure compound.

Spectroscopic and Analytical Methods

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker AVANCE spectrometer. Chemical shifts were referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution mass spectra were obtained using an Agilent G6230 TOF mass spectrometer with an electrospray ionization (ESI) source.
- **Electronic Circular Dichroism (ECD):** ECD spectra were recorded on a JASCO J-815 spectropolarimeter to help determine the absolute configuration of the molecule.

Structure Elucidation Workflow

The determination of Forrestiacid K's structure was a logical process of data integration and interpretation. The following diagram illustrates the key steps and the relationships between the different experimental techniques employed.



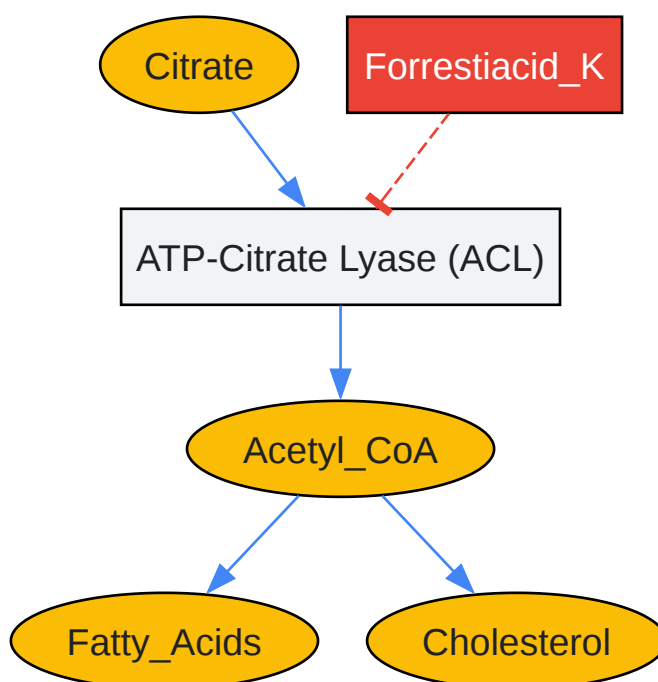
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Caption: Workflow for the structure elucidation of Forrestiacid K.

Biological Activity and Signaling Pathway

Forrestiacid K and its analogues have demonstrated noteworthy inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.[1][2] ACL catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. The inhibition of this enzyme represents a promising therapeutic strategy for metabolic disorders.

The following diagram illustrates the simplified signaling pathway of de novo lipogenesis and the point of inhibition by Forrestiacid K.



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Caption: Inhibition of the de novo lipogenesis pathway by Forrestiacid K.

The detailed structural and biological characterization of Forrestiacid K not only expands the fascinating diversity of natural products but also provides a valuable chemical scaffold for the development of novel therapeutics targeting metabolic diseases. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully explore its potential.

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References

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